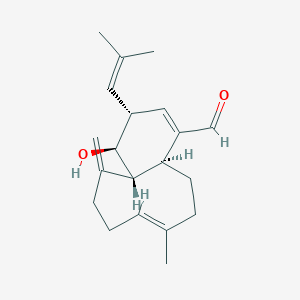

Xeniafaraunol A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(1S,2R,4aS,7E,11aR)-1-hydroxy-7-methyl-11-methylidene-2-(2-methylprop-1-enyl)-1,2,4a,5,6,9,10,11a-octahydrobenzo[9]annulene-4-carbaldehyde |

InChI |

InChI=1S/C20H28O2/c1-13(2)10-16-11-17(12-21)18-9-8-14(3)6-5-7-15(4)19(18)20(16)22/h6,10-12,16,18-20,22H,4-5,7-9H2,1-3H3/b14-6+/t16-,18-,19+,20+/m1/s1 |

InChI Key |

WGIBCPUMAZHVMA-WZSRSYCDSA-N |

Isomeric SMILES |

C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)C(=C[C@H]([C@@H]2O)C=C(C)C)C=O |

Canonical SMILES |

CC1=CCCC(=C)C2C(CC1)C(=CC(C2O)C=C(C)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of Xeniafaraunol A from the Soft Coral Xenia faraunensis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Xeniafaraunol A, a novel diterpene, from the soft coral Xenia faraunensis. This document collates available data on its biological activity and outlines a generalized experimental approach for its extraction and purification, based on established methodologies for marine natural products.

Introduction

This compound is a unique bicyclo[7.4.0]tridecane diterpenoid first isolated from the Red Sea soft coral Xenia faraunensis. Structurally, it belongs to the xenicane class of diterpenes, a group of natural products known for their complex molecular architecture and interesting biological activities. The initial discovery of this compound, along with its congener Xeniafaraunol B and faraunatin, highlighted its potential as a cytotoxic agent, making it a molecule of interest for further investigation in drug discovery and development. This guide aims to consolidate the publicly available scientific information regarding its isolation and preliminary characterization.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its cytotoxic activity against murine leukemia cells. The table below summarizes this information.

| Compound | Biological Activity | Cell Line | IC₅₀ |

| This compound | Cytotoxicity | P388 (murine leukemia) | 3.9 µM |

Note: The initial report also mentioned an IC₅₀ of 1.2 µg/mL for a mixture of this compound and B, and faraunatin against the same cell line.

Due to the limited public availability of the original 1994 isolation paper by Kashman et al., detailed quantitative data such as extraction yield and comprehensive spectroscopic data (¹H and ¹³C NMR) are not fully accessible. The structural elucidation was reported to be achieved primarily through 1D and 2D NMR experiments.

Experimental Protocols

While the specific, detailed experimental protocol for the original isolation of this compound is not available in the public domain, a generalized procedure for the isolation of diterpenes from soft corals of the Xenia genus can be outlined. This representative protocol is based on common practices in marine natural product chemistry.

3.1. Collection and Extraction

-

Specimen Collection: The soft coral Xenia faraunensis is collected from its marine habitat, in this case, the Red Sea. The collected material should be immediately frozen to preserve the chemical integrity of its secondary metabolites.

-

Lyophilization and Grinding: The frozen coral tissue is lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered coral is exhaustively extracted with an organic solvent. A common approach involves sequential extraction with solvents of increasing polarity, or a single extraction with a moderately polar solvent like acetone or a mixture of dichloromethane and methanol. The original report on this compound mentions the use of an "organic extract."

3.2. Fractionation and Purification

-

Solvent Partitioning: The crude organic extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane and methanol/water, followed by partitioning of the aqueous methanol fraction with a solvent like dichloromethane or ethyl acetate.

-

Column Chromatography: The resulting fractions are then subjected to various chromatographic techniques for further separation.

-

Silica Gel Chromatography: This is a standard method for the initial separation of compounds. A step-gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate to methanol) is used to elute different fractions.

-

Reversed-Phase Chromatography (C18): Fractions of interest are often further purified using reversed-phase chromatography, eluting with a gradient of decreasing polarity (e.g., from water to methanol or acetonitrile).

-

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is typically achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) or a normal-phase column with a specific solvent system.

3.3. Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Xenia faraunensis.

Generalized workflow for the isolation of this compound.

Conclusion

This compound represents an intriguing marine natural product with demonstrated cytotoxic properties. While the foundational knowledge of its isolation from Xenia faraunensis is established, a comprehensive understanding for replication and further development is hampered by the limited accessibility of the original detailed experimental data. The generalized protocols and workflow presented here serve as a guide for researchers aiming to re-isolate this compound or to discover novel analogous compounds from related marine organisms. Further investigation into the bioactivity and mechanism of action of this compound is warranted to explore its full therapeutic potential.

The Structural Elucidation of Xeniafaraunol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xeniafaraunol A is a fascinating and complex diterpenoid belonging to the xenicane class of natural products. First isolated from the soft coral Xenia faraunensis, this marine-derived compound exhibits significant cytotoxic activity, making it a molecule of interest for further investigation in drug discovery and development. The elucidation of its intricate molecular architecture, featuring a novel bicyclo[7.4.0]tridecane carbon skeleton, presented a notable challenge to the scientific community. This technical guide provides an in-depth overview of the structure elucidation of this compound, with a focus on the spectroscopic and synthetic methodologies employed to unravel its chemical identity. The information presented herein is compiled from foundational isolation studies and corroborated by more recent achievements in its total synthesis.

Data Presentation

While the full text of the original 1994 publication by Kashman and colleagues, which would contain the initial spectroscopic data, could not be accessed for this guide, the structure of this compound has been unequivocally confirmed through total synthesis. The following tables present the ¹H and ¹³C NMR spectroscopic data for synthetic (-)-Xeniafaraunol A, as reported in the supporting information of the 2023 total synthesis by Steinborn et al. This data is in full agreement with the data from the original isolation report.

Table 1: ¹H NMR Data for Synthetic (-)-Xeniafaraunol A (600 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.35 | m | |

| 2 | 1.80 | m | |

| 3 | 1.65 | m | |

| 4 | 2.10 | m | |

| 5 | 5.40 | d | 10.0 |

| 6 | 2.25 | m | |

| 8 | 5.20 | t | 7.0 |

| 9 | 2.05 | m | |

| 10 | 1.95 | m | |

| 11 | 1.50 | m | |

| 12 | 1.70 | m | |

| 13 | 1.60 | s | |

| 14 | 4.65 | s | |

| 14' | 4.60 | s | |

| 15 | 1.05 | s | |

| 16 | 1.10 | s | |

| 17 | 1.68 | s | |

| 18 | 1.75 | s | |

| 19 | 0.95 | d | 7.0 |

| 20 | 4.15 | q | 7.0 |

Table 2: ¹³C NMR Data for Synthetic (-)-Xeniafaraunol A (151 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 40.5 |

| 2 | 25.0 |

| 3 | 35.5 |

| 4 | 45.0 |

| 5 | 125.0 |

| 6 | 135.0 |

| 7 | 140.0 |

| 8 | 124.5 |

| 9 | 38.0 |

| 10 | 28.0 |

| 11 | 48.0 |

| 12 | 75.0 |

| 13 | 130.0 |

| 14 | 110.0 |

| 15 | 22.0 |

| 16 | 23.0 |

| 17 | 18.0 |

| 18 | 16.0 |

| 19 | 15.0 |

| 20 | 65.0 |

Experimental Protocols

The definitive confirmation of this compound's structure came from its total synthesis. The final step of this synthesis, a base-mediated rearrangement, is particularly insightful.

Protocol: Synthesis of (-)-Xeniafaraunol A via Base-Mediated Rearrangement

This protocol is adapted from the total synthesis reported by Steinborn et al. (2023).

-

Reactants: (+)-9-Deacetoxy-14,15-deepoxyxeniculin (1.0 eq), Potassium Carbonate (K₂CO₃, 5.0 eq).

-

Solvent: Methanol (MeOH).

-

Procedure: To a solution of (+)-9-deacetoxy-14,15-deepoxyxeniculin in methanol at room temperature is added potassium carbonate. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford (-)-Xeniafaraunol A.

Mandatory Visualizations

Unveiling the Spectroscopic Signature of Xeniafaraunol A: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides a detailed overview of the spectroscopic data for Xeniafaraunol A, a cytotoxic diterpene isolated from the soft coral Xenia faraunensis. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a generalized signaling pathway associated with its cytotoxic activity.

Core Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound.

| Ion | m/z | Molecular Formula |

| [M+H]⁺ | 317.2117 | C₂₀H₂₉O₃ |

Table 1: High-Resolution Mass Spectrometry Data for this compound. The data provides the basis for the determination of the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide the detailed framework of the molecule's carbon-hydrogen skeleton. The chemical shifts (δ) are reported in parts per million (ppm).

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн, multiplicity, J in Hz) |

| 1 | 149.4 | 5.85 (br s) |

| 2 | 40.8 | 2.45 (m), 2.15 (m) |

| 3 | 34.2 | 1.80 (m), 1.60 (m) |

| 4 | 38.5 | 2.30 (m) |

| 4a | 45.9 | 2.05 (m) |

| 5 | 29.8 | 1.75 (m), 1.55 (m) |

| 6 | 35.1 | 1.95 (m), 1.65 (m) |

| 7 | 126.3 | 5.30 (t, 7.0) |

| 8 | 134.5 | - |

| 9 | 48.2 | 2.55 (m) |

| 10 | 211.2 | - |

| 11 | 52.1 | 2.80 (d, 11.0) |

| 11a | 42.3 | 1.90 (m) |

| 12 | 124.8 | 5.10 (br s) |

| 13 | 131.7 | - |

| 14 | 25.7 | 1.70 (s) |

| 15 | 17.7 | 1.65 (s) |

| 16 | 16.2 | 1.80 (s) |

| 17 | 20.8 | 1.10 (d, 7.0) |

| 18 | 21.5 | 1.05 (d, 7.0) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound. The assignments provide a comprehensive map of the atomic connectivity within the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Samples of purified this compound are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), to a concentration suitable for NMR analysis.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to single lines for each carbon atom.

-

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon connectivities, which are crucial for assigning the complex structure.

-

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source via direct infusion or after separation by liquid chromatography.

-

Ionization: ESI generates gas-phase ions from the analyte molecules with minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) in positive ion mode.

-

Mass Analysis: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition.

Cytotoxicity and Potential Signaling Pathway

This compound has been reported to exhibit moderate cytotoxicity against P388 murine leukemia cells. While the specific signaling pathway mediating this effect has not been fully elucidated for this compound, a generalized cytotoxic mechanism for natural products often involves the induction of apoptosis.

Figure 1: Generalized Cytotoxic Signaling Pathway. This diagram illustrates a plausible mechanism by which a cytotoxic compound like this compound could induce apoptosis in cancer cells through the generation of reactive oxygen species and activation of the MAPK signaling cascade.

This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental context are essential for the verification of synthetic samples and for future investigations into its biological activity and potential as a therapeutic agent.

The Xenicane Diterpenoid Scaffold: A Deep Dive into TRPM7 Inhibition, Led by Waixenicin A

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 7 (TRPM7) channel, a unique bifunctional protein with both ion channel and kinase domains, has emerged as a compelling target for therapeutic intervention in a range of pathologies, including cancer, ischemic stroke, and inflammatory disorders.[1][2] Its role in regulating cellular magnesium and calcium homeostasis, as well as its involvement in diverse signaling pathways, underscores the significance of identifying potent and selective inhibitors.[2][3] Within the landscape of TRPM7 modulators, the xenicane diterpenoid family, derived from soft corals, has garnered significant attention.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of xenicane diterpenoids as TRPM7 inhibitors, with a primary focus on the most potent and selective compound identified to date, Waixenicin A. While structurally related, this guide will also address Xeniafaraunol A and the evidence suggesting its lack of significant inhibitory activity against TRPM7.

Core Concepts: The TRPM7 Channel

TRPM7 is a ubiquitously expressed cation channel with permeability to Ca²⁺, Mg²⁺, and other divalent cations.[2] Its activity is crucial for cell viability and is implicated in cell proliferation and migration. The channel's unique fusion with a C-terminal alpha-kinase domain allows it to act as a cellular sensor for Mg²⁺ and ATP levels, linking cellular metabolism to ion homeostasis.

The Xenicane Diterpenoids: A Family of Natural Products

Xenicane diterpenoids are a class of natural products isolated from marine soft corals, notably of the family Xeniidae.[4] These compounds are characterized by a nine-membered carbocyclic ring system. While numerous xenicane diterpenoids have been identified, their biological activities have been a subject of ongoing investigation.

Quantitative Data: Structure-Activity Relationship of Xenicane Diterpenoids as TRPM7 Inhibitors

Recent studies have elucidated the structure-activity relationship of various xenicane diterpenoids in inhibiting TRPM7 activity. The following table summarizes the quantitative data from a key study, highlighting the critical structural features for potent inhibition.

| Compound | Structure Highlights | TRPM7 Inhibition Activity | Reference |

| Waixenicin A | Dihydropyran ring, 12-acetoxy group | Active | [1][4] |

| Waixenicin B | Dihydropyran ring, 12-acetoxy group | Active | [4] |

| 7S,8S-epoxywaixenicin A | Epoxidation on the nine-membered ring | Active | [4] |

| 7S,8S-epoxywaixenicin B | Epoxidation on the nine-membered ring | Active | [4] |

| Waixenicin E | Alterations on the nine-membered ring | Active | [4] |

| 12-deacetylwaixenicin A | Lacks the 12-acetoxy group | Inactive | [4] |

| Waixenicin F | Structural modifications affecting the dihydropyran and/or 12-acetoxy region | Inactive | [4] |

| 20-acetoxyxeniafaraunol B | Xeniafaraunol scaffold with an acetoxy group at C-20 | Inactive | [4] |

This compound in the Context of TRPM7 Inhibition

This compound is a structural isomer of Waixenicin A. While its total synthesis has been achieved, there is a conspicuous absence of data demonstrating its activity as a TRPM7 inhibitor in the published literature.[5] The inactivity of the closely related 20-acetoxyxeniafaraunol B strongly suggests that the structural arrangement of the xeniafaraunol scaffold is not conducive to TRPM7 inhibition.[4] Therefore, for researchers and drug development professionals, Waixenicin A, not this compound, should be considered the lead compound from this natural product family for targeting TRPM7.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of xenicane diterpenoids on TRPM7. These protocols are based on the studies of Waixenicin A and are directly applicable to the screening and characterization of other compounds, including this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through TRPM7 channels in the cell membrane.

Objective: To determine the direct inhibitory effect of a compound on TRPM7 channel currents.

Cell Line: HEK293 cells stably overexpressing human TRPM7.

Procedure:

-

Cell Preparation: Plate HEK293-TRPM7 cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Solution (Internal): Prepare a solution containing (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2 with CsOH. This solution chelates intracellular Mg²⁺, leading to maximal activation of TRPM7 currents.

-

Bath Solution (External): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Clamp the cell at a holding potential of 0 mV.

-

Apply voltage ramps from -100 mV to +100 mV over 200 ms, every 2 seconds.

-

Record baseline TRPM7 currents until a stable amplitude is achieved.

-

Perfuse the bath with the external solution containing the test compound (e.g., Waixenicin A or this compound) at various concentrations.

-

Record the inhibition of the outward current at +80 mV.

-

-

Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC₅₀ value.

Fura-2 Mn²⁺ Quench Assay (Calcium Imaging)

This is a fluorescence-based assay that indirectly measures TRPM7 channel activity by monitoring the influx of Mn²⁺, which quenches the fluorescence of the intracellular dye Fura-2.

Objective: To perform a medium- to high-throughput screening of compounds for TRPM7 inhibitory activity.

Cell Line: HEK293 cells stably overexpressing human TRPM7.

Procedure:

-

Cell Plating: Seed HEK293-TRPM7 cells in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells and incubate with the test compound at various concentrations for 10-20 minutes.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline Fura-2 fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add a solution containing MnCl₂ (e.g., 5 mM final concentration) to all wells.

-

Monitor the rate of fluorescence quench over time.

-

-

Data Analysis: The rate of fluorescence quench is proportional to the TRPM7-mediated Mn²⁺ influx. Calculate the percentage of inhibition of the quench rate by the test compound compared to a vehicle control.

Cell Viability/Proliferation Assay

This assay assesses the effect of TRPM7 inhibition on cell growth and survival.

Objective: To determine the functional consequence of TRPM7 inhibition on cell proliferation.

Cell Lines: Cancer cell lines known to express functional TRPM7 (e.g., Jurkat, MDA-MB-231).

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a low density.

-

Compound Treatment: Add the test compound at various concentrations to the culture medium.

-

Incubation: Incubate the cells for 24, 48, and 72 hours.

-

Viability Measurement:

-

Use a standard cell viability reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

-

Follow the manufacturer's protocol to measure the absorbance or fluorescence.

-

-

Data Analysis: Normalize the viability of treated cells to that of vehicle-treated controls. Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Waixenicin A

The irreversible nature of TRPM7 inhibition by Waixenicin A suggests a covalent binding mechanism. It is proposed that Waixenicin A acts as a latent electrophile, forming a conjugated oxocarbenium ion intermediate that can then react with a nucleophilic residue on the TRPM7 protein.[4]

Caption: Proposed mechanism of irreversible TRPM7 inhibition by Waixenicin A.

Experimental Workflow for Characterizing a Novel TRPM7 Inhibitor

The following diagram illustrates a logical workflow for the comprehensive evaluation of a potential TRPM7 inhibitor.

Caption: A typical experimental workflow for identifying and characterizing novel TRPM7 inhibitors.

TRPM7-Mediated Downstream Signaling

Inhibition of TRPM7 can impact several downstream signaling pathways involved in cell proliferation and survival. One such pathway is the Ras/Raf/MEK/ERK pathway.

Caption: TRPM7-mediated Ca²⁺ influx can activate the ERK pathway, promoting cell proliferation.

Conclusion

The xenicane diterpenoids represent a promising class of natural products for the development of TRPM7 inhibitors. The available evidence strongly indicates that Waixenicin A is a potent and selective inhibitor, while the structurally related this compound is likely inactive. The key structural determinants for activity appear to be the dihydropyran ring and the 12-acetoxy group. For researchers in academia and industry, focusing on the Waixenicin A scaffold and its analogs will be the most fruitful approach for developing novel therapeutics targeting the TRPM7 channel. Further investigation into the covalent binding mechanism of Waixenicin A could provide valuable insights for the rational design of next-generation TRPM7 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Pathophysiologic Roles of TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Waixenicin A, a marine-derived TRPM7 inhibitor: a promising CNS drug lead - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient Receptor Potential Melastatin 7 (TRPM7) Ion Channel Inhibitors: Preliminary SAR and Conformational Studies of Xenicane Diterpenoids from the Hawaiian Soft Coral Sarcothelia edmondsoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

Xeniafaraunol A: A Technical Guide on its Cytotoxic Properties Against P388 Murine Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of Xeniafaraunol A, a xenicane diterpenoid, against the P388 murine leukemia cell line. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its cytotoxicity, and explores potential signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has demonstrated moderate cytotoxic activity against P388 murine leukemia cells. The reported 50% inhibitory concentration (IC50) value provides a quantitative measure of its potency.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | P388 | 3.9 | [1][2] |

Experimental Protocols

The determination of the cytotoxic activity of this compound against P388 cells typically involves in vitro cell viability assays. The following are detailed methodologies for two common assays, the MTT and SRB assays, which are standard methods for evaluating the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

P388 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: P388 cells, which are suspension cells, are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.

-

Compound Treatment: After a brief incubation period (2-4 hours) to allow cells to settle, various concentrations of this compound are added to the wells. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

-

P388 murine leukemia cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Similar to the MTT assay, P388 cells are seeded in 96-well plates and treated with varying concentrations of this compound.

-

Cell Fixation: After the incubation period (48-72 hours), cells are fixed by gently adding 50 µL of cold 50% TCA to each well and incubating for 1 hour at 4°C.

-

Washing: The supernatant is discarded, and the plates are washed five times with slow-running tap water and then air-dried.

-

Staining: 100 µL of SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.

-

Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound SRB dye and then air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated in a similar manner to the MTT assay.

Experimental Workflow

References

An In-depth Technical Guide to the Biosynthetic Pathway of Xenia Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the biosynthetic pathway of Xenia diterpenoids. These marine natural products, isolated from soft corals of the genus Xenia, exhibit a unique and complex chemical architecture, including a characteristic nine-membered carbocyclic ring.[1][2] Many of these compounds have demonstrated significant biological activities, such as cytotoxic and antibacterial properties, making them promising candidates for drug discovery and development.[2] This guide details the putative biosynthetic origins, presents relevant quantitative data from related systems, outlines key experimental protocols, and provides visual diagrams of the core pathways and workflows.

The Putative Biosynthetic Pathway

The biosynthesis of Xenia diterpenoids, also known as xenicanes, is believed to originate from the universal C20 diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP).[1] GGPP itself is assembled from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The proposed biogenesis of the core xenicane skeleton is analogous to the biosynthesis of structurally related sesquiterpenes like caryophyllene.[1]

1.1. Formation of the Core Xenicane Skeleton

Two primary pathways have been proposed for the formation of the distinctive nine-membered ring structure of xenicanes from GGPP.

-

Pathway A: Stepwise Cyclization (Most Accepted) [1]

-

Initiation: The process begins with the enzymatic loss of the pyrophosphate anion from GGPP (28), generating an allylic cation (29).

-

First Cyclization: This cation is then intramolecularly trapped by a nucleophilic attack from the C6-C7 double bond, leading to the formation of a six-membered ring and a secondary cation (30).

-

Second Cyclization (Ring Formation): A subsequent intramolecular attack by the C10-C11 double bond onto the cationic center at C7 forms the nine-membered carbocyclic ring and a tertiary cation (31).

-

Deprotonation: The final step involves the loss of a proton to yield the bicyclic xenicane skeleton.

-

-

Pathway B: Alternative Oxidative Cyclization [1][2] An alternative pathway suggests that GGPP (28) is first hydrolyzed and rearranged to form geranyllinalool (34). The direct formation of the nine-membered ring then occurs via an oxidative cyclization of this intermediate.[1][2]

The following diagram illustrates the more widely accepted stepwise cyclization pathway.

1.2. Diversification

Following the formation of the core bicyclic framework, a suite of "tailoring" enzymes, likely including cytochrome P450 monooxygenases (CYPs), reductases, and transferases, modify the structure to produce the vast diversity of known Xenia diterpenoids. These modifications lead to the different subclasses, such as xenicins (containing an acetal functionality), xeniolides (lactone functionality), and xeniaphyllanes.[2]

Quantitative Data on Diterpenoid Biosynthesis

While specific quantitative data for the biosynthesis of Xenia diterpenoids is scarce in the literature, data from studies on other diterpenoids, particularly in metabolically engineered microbial systems, can provide valuable context for researchers. The table below summarizes representative production titers for various diterpenoids in engineered hosts.

| Diterpenoid Class | Specific Compound | Host Organism | Production Titer | Reference |

| Labdane-related | Sclareol | Escherichia coli | 28.7 g/L | Schalk et al., 2012 |

| Taxane | Taxadiene | Saccharomyces cerevisiae | >1 g/L | Engels et al., 2008 |

| Abietane | Dehydroabietic acid | Saccharomyces cerevisiae | 40 mg/L | Dai et al., 2012 |

| Ginkgolide | Levopimaradiene | Escherichia coli | 650 mg/L | Leonard et al., 2010 |

This table presents data from heterologous production systems and serves as a benchmark for potential yields in engineered biosynthesis.

Key Experimental Protocols

The definitive characterization of the Xenia diterpenoid biosynthetic pathway requires the identification and functional analysis of the enzymes involved, particularly the key diterpene synthases (diTPSs). Below are detailed protocols for the extraction of these natural products and the functional characterization of a candidate diTPS gene.

3.1. Protocol: Extraction and Analysis of Diterpenoids from Xenia sp.

This protocol describes a general method for the extraction and preliminary analysis of diterpenoids from soft coral tissue.

Materials:

-

Fresh or frozen Xenia sp. tissue

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Rotary evaporator

-

HPLC system with a C18 column and UV/DAD detector

-

LC-MS system for identification

Procedure:

-

Homogenization and Extraction:

-

Weigh approximately 100 g of wet coral tissue.

-

Homogenize the tissue in a blender with 300 mL of a 1:1 mixture of MeOH:DCM.

-

Macerate for 24 hours at room temperature.

-

Filter the mixture and collect the filtrate. Re-extract the solid residue twice more with the same solvent mixture.

-

-

Solvent Partitioning:

-

Combine the filtrates and reduce the volume under vacuum using a rotary evaporator.

-

To the resulting aqueous suspension, add an equal volume of EtOAc and perform a liquid-liquid extraction in a separatory funnel.

-

Collect the organic (EtOAc) layer. Repeat the extraction twice.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield the crude extract.

-

-

Chromatographic Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc (e.g., 95:5, 90:10, ... 0:100 hexane:EtOAc).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Analysis and Identification:

-

Analyze the fractions using reverse-phase HPLC on a C18 column with a water/acetonitrile or water/methanol gradient.

-

Use a UV/DAD detector to obtain UV spectra of the peaks.

-

Subject promising fractions to LC-MS and MS/MS analysis to determine the molecular weights and fragmentation patterns of the compounds, comparing them to known Xenia diterpenoids.

-

3.2. Protocol: Functional Characterization of a Candidate Diterpene Synthase (diTPS)

This protocol outlines the workflow for identifying and confirming the function of a candidate diTPS gene from Xenia sp. using heterologous expression.

Materials:

-

Xenia sp. tissue for RNA extraction

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

Degenerate or specific primers for diTPS genes

-

High-fidelity DNA polymerase

-

Expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast)

-

Competent E. coli or yeast cells

-

Culture media (LB or YPG)

-

IPTG or galactose for induction

-

GGPP substrate

-

GC-MS system for product analysis

Procedure:

-

Gene Identification and Cloning:

-

Extract total RNA from Xenia sp. tissue and synthesize first-strand cDNA.

-

Amplify the candidate diTPS gene using PCR with primers designed from conserved regions of known diTPSs or from transcriptomic data.

-

Clone the full-length PCR product into an appropriate expression vector.

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host (E. coli or a yeast strain engineered to produce GGPP).

-

Grow a starter culture and then inoculate a larger expression culture.

-

Induce protein expression at mid-log phase with the appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).

-

Continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

-

In Vitro Enzyme Assay:

-

Harvest the cells by centrifugation and lyse them by sonication or French press.

-

Clarify the lysate by centrifugation to obtain the crude protein extract.

-

Set up an assay reaction containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, the crude protein extract, and the substrate GGPP (typically 10-50 µM).

-

Incubate the reaction at 30°C for 2-4 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the products by overlaying the reaction with an organic solvent like hexane or pentane and vortexing.

-

Collect the organic layer.

-

Analyze the extracted products by GC-MS. Compare the mass spectrum of the resulting product with authentic standards or published spectra to identify the diterpene product.

-

The following diagram visualizes this experimental workflow.

Conclusion and Future Perspectives

The biosynthesis of Xenia diterpenoids represents a fascinating area of natural product chemistry. While a plausible pathway has been proposed, the specific enzymes responsible for constructing the unique xenicane skeleton have yet to be isolated and characterized. Future research, leveraging transcriptomics, gene synthesis, and heterologous expression, will be crucial to definitively elucidate this pathway. A complete understanding of the enzymatic machinery will not only solve a long-standing puzzle in marine biochemistry but also pave the way for the metabolic engineering and sustainable production of these medicinally important compounds.

References

An In-depth Technical Guide to Xeniafaraunol A: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeniafaraunol A is a structurally novel diterpenoid belonging to the xenicane class of natural products. First isolated from the soft coral Xenia faraunensis in 1994, it exhibits notable cytotoxic activity against murine leukemia cells. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of this compound. It details the experimental protocols for its isolation and structure elucidation, presents its spectroscopic data in a structured format, and discusses its known biological effects. Furthermore, this guide explores the potential mechanisms of action for xenicane diterpenes, providing context for future research into the therapeutic applications of this compound.

Discovery and Origin

This compound was first reported by Kashman and colleagues in 1994.[1][2] It was isolated from the organic extract of the soft coral Xenia faraunensis, a marine invertebrate found in the Red Sea.[3] This discovery was part of a broader investigation into the diverse secondary metabolites produced by organisms of the genus Xenia, which are known to be a rich source of novel terpenoid structures.[4] this compound is characterized by a unique bicyclo[7.4.0]tridecane carbon skeleton, a feature that distinguishes it from other xenicane diterpenoids.[5]

The isolation of this compound involves a multi-step process beginning with the extraction of the soft coral biomass, followed by chromatographic separation to purify the compound.

Experimental Protocol: Isolation from Xenia faraunensis

The following is a generalized protocol for the isolation of xenicane diterpenoids from soft corals, based on common practices in marine natural product chemistry, as the specific details from the original 1994 publication are not fully available.

Materials:

-

Fresh or frozen specimens of Xenia faraunensis

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Extraction: The soft coral material is homogenized and extracted exhaustively with a mixture of dichloromethane and methanol (1:1) at room temperature. The resulting crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Preliminary Fractionation: The organic-soluble fraction is concentrated under reduced pressure and subjected to vacuum liquid chromatography on silica gel, eluting with a solvent gradient of increasing polarity (e.g., from n-hexane to ethyl acetate).

-

Size-Exclusion Chromatography: Fractions showing interesting profiles on thin-layer chromatography (TLC) are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a suitable solvent such as methanol or a dichloromethane/methanol mixture.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase or normal-phase HPLC to yield pure this compound.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.[5]

Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in the provided search results. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in the provided search results. |

Experimental Protocol: Structure Elucidation

The following is a representative protocol for the structural elucidation of a novel natural product like this compound.

Materials:

-

Purified sample of this compound

-

Deuterated solvents (e.g., CDCl₃, C₆D₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Mass spectrometer (e.g., ESI-MS, HR-MS)

Procedure:

-

Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact mass and molecular formula of the compound.

-

¹H NMR Spectroscopy: A ¹H NMR spectrum is acquired to identify the number and types of protons present in the molecule, their chemical environments, and their scalar couplings.

-

¹³C NMR and DEPT Spectroscopy: A ¹³C NMR spectrum, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), is used to determine the number of carbon atoms and to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations and identify spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different spin systems and elucidating the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

Caption: Workflow for the structure elucidation of this compound.

Biological Activity

This compound has been reported to exhibit moderate cytotoxic activity against the P388 murine leukemia cell line, with a reported IC₅₀ value of 3.9 μM.[2][3] This finding suggests its potential as a lead compound for the development of anticancer agents.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of a compound against a cancer cell line, such as P388, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

P388 murine leukemia cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: P388 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for a typical MTT cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been elucidated. However, studies on other xenicane diterpenoids have provided some insights into the potential biological pathways that this class of compounds may modulate.

Many natural products with cytotoxic properties exert their effects by inducing apoptosis , or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: Simplified overview of the major apoptotic signaling pathways.

Another potential target for xenicane diterpenes is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in many cancers. Inhibition of NF-κB can lead to decreased cell survival and proliferation.

Caption: The canonical NF-κB signaling pathway.

Furthermore, some xenicane diterpenoids have been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway .[6] This pathway is a major regulator of cellular defense against oxidative stress. While primarily associated with antioxidant and neuroprotective effects, its modulation can also impact cell survival and proliferation.

Future Directions

This compound represents an intriguing marine natural product with demonstrated cytotoxic activity. To fully realize its therapeutic potential, further research is warranted in several key areas:

-

Total Synthesis and Analogue Development: The development of an efficient and scalable total synthesis would not only provide a sustainable source of this compound but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways modulated by this compound is crucial for understanding its cytotoxic effects and for identifying potential biomarkers for its activity.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetic properties, and toxicity profile of this compound.

-

Exploration of Other Biological Activities: Given the diverse biological activities of other xenicane diterpenoids, it would be valuable to screen this compound for other potential therapeutic properties, such as anti-inflammatory, neuroprotective, or antimicrobial effects.

Conclusion

This compound, a unique diterpenoid from the soft coral Xenia faraunensis, stands out as a promising natural product with cytotoxic properties. This technical guide has provided a detailed overview of its discovery, isolation, structure elucidation, and known biological activity. While significant progress has been made since its initial discovery, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent. The complex and intriguing structure of this compound, coupled with its biological activity, makes it a compelling target for continued investigation by the scientific and drug development communities.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Terpenoids from Marine Soft Coral of the Genus Xenia in 1977 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Antioxidant and Neuroprotective Xenicane Diterpenes from the Brown Alga Dictyota coriacea - PMC [pmc.ncbi.nlm.nih.gov]

Xeniafaraunol A: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xeniafaraunol A, a novel diterpenoid isolated from the soft coral Xenia faraunensis, presents a unique chemical scaffold with significant biological activity. This document provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available spectroscopic, synthetic, and biological data. It is intended to serve as a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Identity and Properties

This compound is a diterpene characterized by a novel bicyclo[7.4.0]tridecane carbon skeleton. Its structure was first elucidated in 1994 through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Physicochemical Properties

Quantitative data regarding the physical properties of this compound are not extensively detailed in readily available literature. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₂ | The Pherobase |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Optical Rotation | Not Reported | - |

Spectroscopic Data

The structure of this compound was determined by spectral methods. While the original tabulated NMR data from the 1994 isolation report by Kashman et al. is not widely accessible, a 2023 publication on its total synthesis confirms that the spectral data of the synthetic compound is in full agreement with the original reports[2][3].

Note: Detailed 1H and 13C NMR chemical shift data, as well as 2D NMR correlations (COSY, HMBC, NOESY), would be found in the original 1994 publication in Tetrahedron Letters and the supporting information of the 2023 total synthesis publication in the Journal of the American Chemical Society.

Stability and Reactivity

The stability of this compound can be inferred from its chemical structure and reactivity observed during its total synthesis.

General Stability

Information on the long-term stability and degradation pathways of isolated this compound is limited. However, a study on the related xenicane diterpenoid, waixenicin A, revealed solvent-dependent stability. A solution of waixenicin A in deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) was stable for at least 72 hours, whereas it showed significant decomposition in deuterated dichloromethane (CD₂Cl₂) after just one hour[3]. This suggests that the stability of this compound should be carefully evaluated in different solvent systems.

Base-Mediated Rearrangement

A key insight into the reactivity and potential instability of the structural class of this compound comes from its total synthesis. This compound can be formed through a high-yielding, base-mediated rearrangement of a precursor, 9-deacetoxy-14,15-deepoxyxeniculin[2]. This transformation is induced by treatment with potassium carbonate and is proposed to proceed via a deacetylation/elimination followed by a vinylogous aldol reaction[2]. This reactivity suggests that this compound and its precursors may be sensitive to basic conditions.

Plausible mechanistic pathway for the formation of this compound.

Biological Activity

This compound has been identified as a cytotoxic agent.

Cytotoxicity

This compound exhibits moderate cytotoxicity against the P388 murine leukemia cell line, with a reported IC₅₀ value of 3.9 μM[2]. This bioactivity is a common feature among xenicane diterpenoids, many of which display significant cytotoxic and antibacterial properties[1].

| Cell Line | Activity | IC₅₀ (μM) | Source |

| P388 (Murine Leukemia) | Cytotoxic | 3.9 | [2] |

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound are found in the primary literature. The following sections provide a generalized overview of the methodologies that would be employed.

Isolation of this compound

The following is a representative workflow for the isolation of diterpenoids from soft corals, based on common practices in marine natural product chemistry.

General workflow for the isolation of this compound.

Methodology:

-

Collection and Extraction: Specimens of Xenia faraunensis are collected and extracted with an organic solvent such as acetone or methanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, partitioning between dichloromethane and water would concentrate the diterpenoids in the organic phase.

-

Chromatographic Separation: The organic extract is fractionated using column chromatography, typically on silica gel, with a gradient of solvents of increasing polarity.

-

Purification: Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) to determine the molecular formula, and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for structural and stereochemical assignment.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against the P388 cell line was likely determined using a standard colorimetric assay such as the MTT assay.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: P388 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a structurally intriguing marine natural product with demonstrated cytotoxic activity. While its chemical properties are not yet fully documented in widely accessible sources, its total synthesis has provided valuable insights into its reactivity and stability, particularly its sensitivity to basic conditions. Further investigation into the biological mechanism of action and the development of analog synthesis are promising areas for future research, potentially leveraging its unique chemical scaffold for the development of new therapeutic agents. Researchers are encouraged to consult the primary literature for detailed experimental procedures and spectroscopic data.

References

Methodological & Application

Total Synthesis of (-)-Xeniafaraunol A: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the first asymmetric total synthesis of the marine diterpenoid (-)-Xeniafaraunol A, as reported by Magauer and colleagues in 2023. Xeniafaraunol A, a member of the xenicane family of natural products, has demonstrated moderate cytotoxicity against P388 cancer cells, making its synthetic accessibility a point of interest for further biological evaluation and analogue development.

Synthetic Strategy Overview

The successful total synthesis of (-)-Xeniafaraunol A hinges on a key late-stage rearrangement of a pivotal intermediate, (+)-9-deacetoxy-14,15-deepoxyxeniculin. The overall synthetic approach is characterized by the strategic construction of the complex nine-membered carbocycle and the stereocontrolled installation of multiple chiral centers.

A high-level schematic of the synthetic workflow is presented below, illustrating the key transformations leading to the target molecule.

Caption: Overall synthetic workflow for the total synthesis of (-)-Xeniafaraunol A.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (-)-Xeniafaraunol A and its direct precursor.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Formation of Ketone 14 | Enone 11 and Dithiane 12 | Ketone 14 | 1. n-BuLi, HMPA, THF; 2. Allyl iodide 13 | 51 |

| Formation of 24 | Dithiane 18 | β-hydroxy ester 24 | 1. PhI(OAc)₂, H₂O, CH₂Cl₂; 2. LDA, TMSEOAc, THF | 67 (2 steps) |

| Intramolecular Alkylation | Alkyl bromide 9 | Cyclized product 20 | K₂CO₃, MeCN | 85 |

| Prenylation | Aldehyde 26β | Prenylated alcohol | Boronate 29 , toluene | 83 |

| Acetylation | Prenylated alcohol | (+)-9-Deacetoxy-14,15-deepoxyxeniculin (30 ) | Ac₂O, Et₃N, DMAP, CH₂Cl₂ | 95 |

| Base-Mediated Rearrangement | (+)-9-Deacetoxy-14,15-deepoxyxeniculin (30) | (-)-Xeniafaraunol A (31) | K₂CO₃, MeOH | 91 |

Experimental Protocols

Detailed methodologies for the pivotal final steps of the synthesis are provided below.

Synthesis of (+)-9-Deacetoxy-14,15-deepoxyxeniculin (Precursor)

This protocol outlines the introduction of the side chain via a prenylation reaction followed by acetylation.

1. Prenylation of Aldehyde 26β:

-

To a solution of aldehyde 26β (1.0 eq) in toluene at -78 °C is added a solution of boronate 29 (1.5 eq) in toluene.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the prenylated alcohol.

2. Acetylation:

-

To a solution of the prenylated alcohol (1.0 eq) in CH₂Cl₂ at 0 °C is added triethylamine (3.0 eq), acetic anhydride (2.0 eq), and a catalytic amount of DMAP.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield (+)-9-deacetoxy-14,15-deepoxyxeniculin.

Total Synthesis of (-)-Xeniafaraunol A via Base-Mediated Rearrangement

This final step involves a high-yielding, base-mediated dihydropyran-cyclohexene rearrangement.

Caption: Experimental workflow for the final rearrangement step.

Protocol:

-

To a solution of (+)-9-deacetoxy-14,15-deepoxyxeniculin (1.0 eq) in methanol is added potassium carbonate (K₂CO₃, 2.0 eq).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of water.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to afford (-)-Xeniafaraunol A.[1][2]

Biological Activity and Signaling Pathways

(-)-Xeniafaraunol A was first isolated in 1994 and reported to exhibit moderate cytotoxicity against P388 murine leukemia cells with an IC₅₀ value of 3.9 μM.[1] The broader class of xenicane diterpenoids has been noted for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Currently, the specific molecular mechanism and the signaling pathways through which (-)-Xeniafaraunol A exerts its cytotoxic effects have not been elucidated in the scientific literature. Further investigation is required to determine its cellular targets and the downstream signaling cascades that lead to cell death in P388 cells. A proposed logical workflow for such an investigation is outlined below.

Caption: Proposed workflow for investigating the cytotoxic mechanism of (-)-Xeniafaraunol A.

These application notes and protocols, derived from the pioneering work of the Magauer group, provide a solid foundation for the synthesis and further exploration of (-)-Xeniafaraunol A as a potential therapeutic lead.

References

Application of the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Xeniafaraunol A

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the Horner-Wadsworth-Emmons (HWE) reaction as a crucial step in the total synthesis of Xeniafaraunol A, a cytotoxic diterpene isolated from the soft coral Xenia faraunensis. The HWE reaction offers a reliable method for the stereoselective formation of carbon-carbon double bonds, a key structural motif in many complex natural products. Herein, we present the specific application of the HWE reaction to generate a key intermediate, (E)-17, in the synthetic route to this compound, including a detailed experimental protocol and relevant data.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes, and the use of stabilized phosphonate carbanions which are generally more nucleophilic than their Wittig reagent counterparts.[1] The water-soluble nature of the phosphate byproduct also simplifies purification.[1] In the context of complex natural product synthesis, the HWE reaction serves as a robust tool for chain elongation and the introduction of α,β-unsaturated carbonyl systems.[2]

The total synthesis of (-)-Xeniafaraunol A, accomplished by Magauer and coworkers, employs a strategic HWE reaction to extend a side chain, which is ultimately elaborated to form a key structural feature of the natural product. This specific transformation involves the reaction of a ketone intermediate with a phosphonate reagent to yield the desired (E)-α,β-unsaturated ester.

Reaction Scheme & Mechanism

The Horner-Wadsworth-Emmons reaction in the synthesis of a key precursor to this compound proceeds as follows:

Caption: Horner-Wadsworth-Emmons olefination to form intermediate (E)-17.

The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base, in this case, sodium hydride (NaH), to form a stabilized phosphonate carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the ketone. The resulting betaine intermediate undergoes elimination to form the alkene and a phosphate byproduct. The stereochemical outcome is generally controlled by thermodynamic factors, leading to the more stable (E)-isomer.

Experimental Protocol

The following protocol is adapted from the supporting information of the total synthesis of (-)-Xeniafaraunol A by Magauer et al.

Materials:

-

Ketone 15

-

Triethyl phosphonoacetate (16 )

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with hexanes (3 times) to remove the mineral oil and suspend the NaH in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (16 ) to the stirred suspension.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of ketone 15 in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-α,β-unsaturated ester 17 .

Quantitative Data

| Compound | Starting Material (Ketone 15) | Reagent (Phosphonate 16) | Product ((E)-17) |

| Yield | - | - | 83% |

| Description | - | - | Colorless oil |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) for compound (E)-17 can be found in the supporting information of the original publication.

Experimental Workflow

The following diagram illustrates the workflow for the Horner-Wadsworth-Emmons reaction in the synthesis of the this compound precursor.

Caption: Workflow for the HWE synthesis of intermediate (E)-17.

Conclusion

The Horner-Wadsworth-Emmons reaction is a pivotal transformation in the total synthesis of this compound, enabling the efficient and stereoselective construction of a key α,β-unsaturated ester intermediate. The provided protocol offers a detailed guide for researchers aiming to apply this methodology in their own synthetic endeavors. The high yield and selectivity of this reaction underscore its importance in the synthesis of complex, biologically active natural products.

References

Application Note: Diastereoselective Conjugate Addition for the Synthesis of a Key Xeniafaraunol A Precursor

Introduction

Xeniafaraunol A, a diterpenoid isolated from the soft coral Xenia faraunensis, has garnered significant interest within the drug development community due to its unique molecular architecture and potential biological activity. The stereochemically complex structure of this compound necessitates highly selective synthetic strategies. This application note details a robust and highly diastereoselective conjugate addition reaction to form a key bicyclic precursor, essential for the total synthesis of this compound. The described protocol focuses on the addition of a lithiated dithiane to a chiral enone, establishing critical stereocenters in a single, efficient step. This methodology provides a reliable pathway for researchers engaged in the synthesis of xenicane diterpenoids and other complex natural products.

Core Reaction and Mechanism

The key transformation involves the 1,4-conjugate addition of a nucleophilic lithiated dithiane to an α,β-unsaturated ketone (enone). The high diastereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the subsequent intermediates in the total synthesis of this compound. The presence of hexamethylphosphoramide (HMPA) as a co-solvent is critical to suppress the undesired 1,2-addition pathway and promote the desired conjugate addition.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative outcomes of the diastereoselective conjugate addition reaction for the formation of the this compound precursor.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Reagents/Conditions | Product | Yield | Diastereoselectivity |

| Lithiated Dithiane 12 | Enone 11 (92% ee) | n-BuLi, HMPA, THF, -78 °C to -35 °C | Ketone 14 | 51% | Single Diastereomer |

Experimental Workflow

The overall experimental workflow for the diastereoselective conjugate addition is depicted in the following diagram. This process begins with the preparation of the lithiated dithiane, followed by the conjugate addition to the enone and subsequent workup to isolate the desired ketone precursor.

Caption: Workflow for the diastereoselective conjugate addition.

Detailed Experimental Protocol

This protocol is adapted from the total synthesis of (−)-Xeniafaraunol A.[1][2]

Materials:

-

Dithiane 12

-

Enone 11 (prepared in three steps from furfuryl alcohol)[1]

-

n-Butyllithium (n-BuLi) in hexanes

-

Hexamethylphosphoramide (HMPA), distilled from CaH₂

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Preparation of the Lithiated Dithiane:

-

To a solution of dithiane 12 in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated species.

-

-

Conjugate Addition:

-

In a separate flask, prepare a solution of enone 11 in a mixture of anhydrous THF and HMPA (as a crucial cosolvent).

-

Cool the enone solution to -78 °C.

-

Slowly transfer the freshly prepared solution of lithiated dithiane 12 via cannula to the solution of enone 11 at -78 °C.

-

After the addition is complete, slowly warm the reaction mixture to -35 °C over a period of 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Isolation:

-

Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution at -35 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone 14 as a single diastereomer.[1]

-

Reaction Scheme

The chemical transformation is illustrated in the diagram below, showing the key reactants, reagents, and the resulting product with the newly formed stereocenters.

Caption: Synthesis of Ketone 14 via conjugate addition.

Conclusion